molecular formula C15H13ClN2O2 B2530912 1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea CAS No. 894257-77-3

1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea

Cat. No. B2530912
CAS RN: 894257-77-3
M. Wt: 288.73
InChI Key: NBAFRNOSMBAYCO-UHFFFAOYSA-N
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Description

The compound "1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as aryl ureas with chloro-substituted phenyl groups. These compounds are of interest due to their potential biological activities. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds are structurally related to the compound , as they also contain aryl and chlorophenyl groups attached to a urea moiety.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in paper , involves the use of 4-phenylbutyric acid and alkylanilines. The resulting compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and others, were synthesized to assess their cytotoxicity against human adenocarcinoma cells. Although the exact synthesis of "this compound" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "this compound" would consist of two phenyl rings, one with an acetyl substituent and the other with a chloro substituent, connected through a urea linkage. The presence of these functional groups could influence the compound's reactivity and interaction with biological targets. The structure-activity relationship observed in paper suggests that the positioning of these substituents and the overall molecular architecture can significantly impact the biological activity of such compounds.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not discussed, paper provides insight into the reactivity of structurally related aryl ureas. The cytotoxicity of these compounds was evaluated, and it was found that the non-nitroso derivatives exhibited significant cytotoxic effects, comparable to known anticancer agents like chlorambucil. This suggests that the urea moiety and the chloro-substituent play a crucial role in the chemical reactivity of these molecules in a biological context.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred to some extent from the related compounds discussed in the papers. For example, the presence of the acetyl group could affect the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes. The chlorophenyl group could contribute to the molecule's stability and reactivity. However, without specific data on the compound , these properties are speculative based on the structural similarities to the compounds studied in paper .

Scientific Research Applications

Environmental Detection and Analysis

1-(4-Acetylphenyl)-3-(2-chlorophenyl)urea has not been directly studied, but related compounds, such as triclocarban (a polychlorinated phenyl urea pesticide), have been analyzed for their environmental occurrence. A liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method was introduced for determining triclocarban concentrations in aquatic environments, suggesting the importance of detecting similar compounds due to their environmental impact. This method shows the potential application in monitoring environmental pollutants with structures related to this compound (Halden & Paull, 2004).

Electro-Fenton Degradation of Antimicrobials

Research into the degradation of antimicrobials like triclosan and triclocarban, closely related to this compound, utilized electro-Fenton systems. These findings highlight the degradation pathways of chlorinated phenyl urea derivatives, which could guide the development of treatment strategies for similar compounds (Sirés et al., 2007).

Anion Coordination Chemistry

The study of protonated urea-based ligands interacting with inorganic oxo-acids demonstrates the versatility of urea derivatives in forming complex structures with various anions. This research provides insight into the chemical behavior of compounds like this compound in the presence of anions, offering potential applications in chemical sensing and molecular recognition technologies (Wu et al., 2007).

Antioxidant Activity

A series of urea, thiourea, and selenourea derivatives were synthesized and evaluated for their in vitro antioxidant activity. This study underscores the potential of structurally similar compounds to this compound to serve as potent antioxidant agents, indicating the broad utility of urea derivatives in pharmaceutical applications (Reddy et al., 2015).

Photocatalytic Applications

The modification of titania photocatalysts with urea derivatives for the simultaneous production of hydrogen and degradation of organic pollutants represents a novel application of compounds similar to this compound. This approach highlights the role of urea derivatives in enhancing photocatalytic efficiency, suggesting potential applications in environmental remediation and sustainable energy production (Kim, Monllor-Satoca, & Choi, 2012).

properties

IUPAC Name

1-(4-acetylphenyl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)11-6-8-12(9-7-11)17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFRNOSMBAYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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